Epirubicin - 56420-45-2

Epirubicin

Catalog Number: EVT-267488
CAS Number: 56420-45-2
Molecular Formula: C27H29NO11
Molecular Weight: 543.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epirubicin is a semisynthetic anthracycline antibiotic primarily used in scientific research for its anticancer properties. [] It is classified as an anthracycline topoisomerase II inhibitor. [] Epirubicin plays a crucial role in research focused on understanding cancer cell mechanisms, drug resistance, and the development of novel therapeutic strategies. [, , ]

Future Directions
  • Overcoming drug resistance: Further investigation into the mechanisms of Epirubicin resistance and developing strategies to overcome it are crucial. [, ] This includes identifying and targeting specific proteins involved in drug efflux or DNA repair.
  • Targeted drug delivery: Continued research on improving Epirubicin delivery systems, such as nanoparticles, liposomes, and antibody-drug conjugates, holds promise for enhancing efficacy and reducing systemic toxicity. [, ]
  • Combination therapies: Exploring synergistic combinations of Epirubicin with other chemotherapeutic agents, targeted therapies, or immunotherapies could lead to more effective treatment regimens. [, , , ]
  • Repurposing for other diseases: Given its promising activity against malaria parasites, further research is needed to explore Epirubicin's potential for treating other infectious diseases. []

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antibiotic with potent antitumor activity. It works by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. []

Paclitaxel

Compound Description: Paclitaxel is a taxane drug that acts as a microtubule stabilizing agent, inhibiting cell division and inducing apoptosis. It is used in the treatment of various cancers, including breast cancer. []

Relevance: Paclitaxel is often used in combination therapies with anthracyclines like Epirubicin for treating metastatic breast cancer. [] Studies have investigated the efficacy and safety of combined Epirubicin and Paclitaxel treatment, finding promising response rates and manageable toxicity profiles. [, , ] This combination therapy leverages the distinct mechanisms of action of each drug to enhance anticancer effects.

Docetaxel

Compound Description: Docetaxel, another taxane drug similar to Paclitaxel, also inhibits cell division through microtubule stabilization. It exhibits efficacy against several cancers, including breast cancer. []

Relevance: Like Paclitaxel, Docetaxel is combined with Epirubicin in breast cancer treatment. [] Research has explored the optimal doses for this combination, recommending 75 mg/m2 of Epirubicin and 80 mg/m2 of Docetaxel. [] This combination is further investigated in adjuvant settings, with ongoing trials comparing Epirubicin plus Docetaxel to standard FEC regimens in node-positive patients. []

Cyclophosphamide

Compound Description: Cyclophosphamide is an alkylating agent that interferes with DNA replication, primarily used in chemotherapy regimens for various cancers. [, , ]

Relevance: Cyclophosphamide is often incorporated into combination therapies with Epirubicin, either alongside other drugs like Docetaxel [] or as part of a sequential treatment regimen. [] These combinations aim to target cancer cells through multiple mechanisms and potentially overcome drug resistance, improving treatment efficacy.

5-Fluorouracil

Compound Description: 5-Fluorouracil is an antimetabolite drug that disrupts DNA and RNA synthesis, inhibiting cell growth and proliferation. It is widely used in cancer treatment. [, ]

Relevance: Like Cyclophosphamide, 5-Fluorouracil is commonly combined with Epirubicin in chemotherapy regimens. [, ] One study investigated the efficacy of Epirubicin combined with 5-Fluorouracil and Oxaliplatin for treating hepatocellular carcinoma. []

Oxaliplatin

Compound Description: Oxaliplatin is a platinum-based chemotherapy drug that induces cell death by forming DNA adducts, primarily used in colorectal cancer treatment but also explored in other cancers. [, ]

Relevance: Oxaliplatin is another chemotherapeutic agent combined with Epirubicin in cancer treatment. [] Research has investigated its efficacy in combination with Epirubicin and 5-Fluorouracil against hepatocellular carcinoma, highlighting the potential for synergistic effects. []

Irinotecan

Compound Description: Irinotecan is a topoisomerase I inhibitor, preventing DNA unwinding and replication, thereby inhibiting cell division. It is used in various cancer therapies. []

Relevance: Research suggests potential synergy between topoisomerase I and II inhibitors, leading to the investigation of Irinotecan in combination with Epirubicin, a topoisomerase II inhibitor. [] A phase I study investigated this combination's safety and efficacy, finding increased toxicity compared to individual drugs, suggesting a potential synergistic interaction. []

Miriplatin

Compound Description: Miriplatin is a platinum-based anticancer drug, similar in mechanism to Oxaliplatin, that forms DNA adducts to inhibit cancer cell growth. []

Relevance: Miriplatin has been investigated as an alternative to Epirubicin in transarterial chemoembolization (TACE) for hepatocellular carcinoma, particularly in cases unresponsive to Epirubicin. [] A study found that switching to Miriplatin after an inadequate response to Epirubicin-based TACE showed some efficacy in a subset of patients. []

Overview

Epirubicin is a chemotherapeutic agent belonging to the anthracycline class of drugs, primarily used in the treatment of various cancers, including breast cancer, lung cancer, and liver cancer. It is an analog of doxorubicin and is known for its potent anti-neoplastic activity. The compound is characterized by its ability to intercalate DNA, thereby inhibiting DNA replication and transcription, which is crucial in cancer cell proliferation.

Source

Epirubicin is derived from the fermentation of certain species of Streptomyces bacteria. It can also be synthesized from daunorubicin, another anthracycline antibiotic. The synthesis methods and their efficiencies are critical for producing epirubicin in pharmaceutical applications.

Classification

Epirubicin is classified as an anthracycline antibiotic and is categorized under anti-cancer agents due to its mechanism of action that targets rapidly dividing cells.

Synthesis Analysis

The synthesis of epirubicin has been extensively studied, with various methods reported in the literature.

Methods

  1. Traditional Synthesis: Early methods for synthesizing epirubicin involved multiple steps with low yields. For instance, one method reported a total of 11 reaction steps yielding only 8.6% crude product . Another method achieved a slightly better yield of 26% but required harsh reaction conditions .
  2. Improved Methods: Recent advancements have focused on reducing the number of steps and improving yields. A novel method claims to offer a shorter synthesis route with higher yields and easier access to raw materials, eliminating the need for expensive reagents . This method emphasizes mild reaction conditions and simplified operations, making it more suitable for industrial production.
  3. One-Pot Synthesis: A method utilizing epirubicin as both a functional drug and reducing agent has been developed to create epirubicin-capped silver nanoparticles. This approach not only synthesizes nanoparticles but also integrates the drug into the process, showcasing a green chemistry approach .

Technical Details

The synthesis typically involves acylation processes and oxidation reactions to modify the chemical structure of daunorubicin derivatives into epirubicin. The use of dimethyl sulfoxide as a solvent has been common in these reactions due to its ability to stabilize reactive intermediates .

Molecular Structure Analysis

Epirubicin has a complex molecular structure characterized by several functional groups that contribute to its biological activity.

Structure

  • Molecular Formula: C₂₃H₂₉O₁₃
  • Molecular Weight: 495.54 g/mol
  • Structure Description: Epirubicin features a tetracyclic ring system typical of anthracyclines, with hydroxyl groups at specific positions that are critical for its interaction with DNA .

Data

The compound's structure includes:

  • A sugar moiety (daunosamine) linked via a glycosidic bond.
  • Hydroxyl groups at positions 4' and 13 that are essential for its pharmacological activity.
Chemical Reactions Analysis

Epirubicin undergoes various chemical reactions that are crucial for its function as an anti-cancer agent.

Reactions

  1. Intercalation with DNA: Epirubicin intercalates between DNA base pairs, disrupting the normal function of DNA polymerase during replication.
  2. Formation of Free Radicals: The drug can generate free radicals through redox reactions, contributing to oxidative stress in cancer cells, which ultimately leads to cell death.
  3. Enzymatic Reactions: Epirubicin is also metabolized by cytochrome P450 enzymes in the liver, affecting its pharmacokinetics and efficacy .

Technical Details

The mechanism involves both non-covalent interactions (intercalation) and covalent modifications (formation of reactive intermediates), which are essential for its cytotoxic effects.

Mechanism of Action

Epirubicin's anti-cancer effects are primarily attributed to its ability to interfere with DNA replication processes.

Process

  1. DNA Intercalation: By inserting itself between DNA base pairs, epirubicin prevents the unwinding necessary for replication.
  2. Inhibition of Topoisomerase II: The drug stabilizes the topoisomerase II-DNA complex, leading to double-strand breaks in DNA during replication.
  3. Induction of Apoptosis: The accumulation of DNA damage activates apoptotic pathways in cancer cells, leading to programmed cell death.

Data

Studies indicate that epirubicin has a high affinity for rapidly dividing cells, making it particularly effective against tumors with high growth rates .

Physical and Chemical Properties Analysis

Epirubicin exhibits several physical and chemical properties that influence its behavior as a pharmaceutical agent.

Physical Properties

  • Appearance: Typically presented as a red powder or crystalline solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Sensitive to light; should be stored in dark containers to prevent degradation.

Chemical Properties

  • pH Stability: Stable at physiological pH but may degrade under extreme conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Epirubicin is primarily used in oncology for treating various cancers:

  1. Breast Cancer: Often used in adjuvant chemotherapy regimens.
  2. Lung Cancer: Effective against non-small cell lung carcinoma.
  3. Combination Therapies: Frequently combined with other chemotherapeutic agents for enhanced efficacy.

Research continues into novel applications such as drug delivery systems using nanoparticles and immunoconjugates that enhance targeting specific cancer cells while minimizing side effects .

Biosynthesis and Synthetic Methodologies of Epirubicin

Biotechnological Production via Streptomyces peucetius Genetic Engineering

Metabolic Engineering Strategy: Epirubicin biosynthesis was achieved by engineering S. peucetius SIPI-DU-1557, a doxorubicin-overproducing strain derived from doxorubicin-resistant screening. The dnmV gene (encoding TDP-4-ketodeoxyhexulose reductase) was knocked out to block daunosamine biosynthesis, while the heterologous evaE gene from Amycolatopsis orientalis (encoding TDP-4-ketoreductase with opposite stereoselectivity to DnmV) was integrated. This enabled the production of TDP-epidaunosamine instead of TDP-daunosamine, redirecting flux toward epirubicin [5].

Yield Enhancement: Co-expression of pathway genes dnrS (glycosyltransferase), dnrQ (glycosylation helper), desIII (glucose-1-phosphate thymidylyltransferase), and desIV (TDP-D-glucose 4,6-dehydratase) increased epirubicin titers to 270 mg/L in flasks and 252 mg/L in a 5-L fermenter – the highest reported yields via fermentation. This represents a >25-fold improvement over early engineered strains (e.g., aveBIV-expressing S. peucetius produced only 9.7 mg/L epidaunorubicin) [5].

Table 1: Genetic Modifications in Engineered S. peucetius for Epirubicin Production

StrainGenetic ModificationsEpirubicin Yield (mg/L)
ΔdnmV::aveBIVdnmV knockout + aveBIV expression9.7 (epidaunorubicin)
EPI-2 (ΔdnmV::evaE)dnmV knockout + evaE expression142
EPI-4evaE + dnrS/dnrQ + desIII/desIV co-expression270

Chemoenzymatic Synthesis from 13-Dihydrodaunorubicin Precursors

Key Intermediate: 13-Dihydrodaunorubicin (daunorubicinol) serves as the starting material. Its C-13 hydroxyl group is protected via trifluoroacetylation in aprotic solvents (e.g., dichloromethane) using trifluoroacetic anhydride (TFAA) and a base (e.g., triethylamine). This yields N-trifluoroacetyl-13-trifluoroacetyldaunorubicinol, preventing undesired side reactions during subsequent stereochemical inversion [2] [4].

Stereochemical Inversion: The protected intermediate undergoes halogenation (e.g., with SOCl₂ or PBr₃ in acetonitrile) at C-4′ of the daunosamine sugar, forming a 4′-halo derivative. This is followed by in situ reduction using alkali metal formates (e.g., sodium formate) in dimethyl sulfoxide (DMSO), achieving stereoselective epimerization to the 4′-epi configuration. Hydrolysis of the trifluoroacetyl groups under mild basic conditions (pH 8–9) then yields epirubicin [4].

Advantages: This route bypasses the need for isolating unstable intermediates like daunomycinone and achieves epimerization without traditional harsh oxidants (e.g., bromine), improving overall yield to >65% compared to classical methods (<40%) [4].

Role of UDP-Glucuronosyltransferase (UGT2B7) in Metabolic Pathway Engineering

Catalytic Function: UGT2B7 catalyzes the glucuronidation of anthracyclines, including the 4′-epimerization step in epirubicin biosynthesis. It converts daunorubicin to its 4′-epi isomer by mediating UDP-glucuronic acid-dependent inversion at the C-4′ position of the amino sugar moiety [1].

Engineering Implications: Overexpression of UGT2B7 homologs (e.g., avrE from Streptomyces avermitilis or eryBIV from Saccharopolyspora erythraea) in S. peucetius mutants enhances the flux toward epirubicin. Disruption of the native reductase dnmV is required to prevent competition with the epimerizing enzyme, as DnmV produces daunosamine instead of epidaunosamine [1] [5].

Limitations: Endogenous UGT activity in Streptomyces is low, necessitating heterologous expression for significant epirubicin accumulation. This enzyme remains underexploited in industrial strains due to instability in fermentation conditions [5].

Combinatorial Biosynthesis for Hybrid Anthracycline Derivatives

Sugar Pathway Engineering: Combinatorial biosynthesis exploits the modularity of deoxysugar biosynthesis genes. For example, replacing dnmV in S. peucetius with aveBIV (from S. avermitilis) or evaE (from A. orientalis) redirects TDP-4-keto-6-deoxyglucose toward TDP-epidaunosamine instead of TDP-daunosamine. This enables the synthesis of 4′-epi-analogs like 4′-epidaunorubicin, the direct precursor to epirubicin [5] [9].

Hybrid Anthracyclines: Co-expression of sugar tailoring genes (e.g., avrE, desIII/desIV) with glycosyltransferases (e.g., dnrS) in engineered hosts produces "unnatural" epirubicin derivatives:

  • 4′-epi-13-deoxydaunorubicin (using dnrU knockout strains).
  • 4′-epi-baumycin (via dnrX/dnrH co-expression).These hybrids exhibit altered cytotoxicity profiles compared to epirubicin [5] [9].

Challenges: Titers of hybrid anthracyclines remain low (typically <50 mg/L) due to metabolic bottlenecks in glycosylation and export. Future efforts require balancing gene expression and blocking competing pathways [5].

Table 2: Key Enzymes in Combinatorial Biosynthesis of Epirubicin Analogs

Properties

CAS Number

56420-45-2

Product Name

Epirubicin

IUPAC Name

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO11

Molecular Weight

543.5 g/mol

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22-,27-/m0/s1

InChI Key

AOJJSUZBOXZQNB-VTZDEGQISA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Solubility

1.18e+00 g/L

Synonyms

4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.